molecular formula C10H16O5 B11888002 (7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol

(7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol

Cat. No.: B11888002
M. Wt: 216.23 g/mol
InChI Key: LDRDDMHUMLNCJG-HXFLIBJXSA-N
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Description

(7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[4.5]decane core with multiple hydroxyl groups, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol typically involves multi-step organic reactions. One common approach is the catalytic transfer hydrogenation of biomass-derived precursors such as 5-hydroxymethylfurfural. This process uses tunable Zr-based bimetallic catalysts under specific conditions to achieve high selectivity and yield .

Industrial Production Methods

Industrial production methods for this compound are still under development, with research focusing on optimizing reaction conditions and catalysts to improve efficiency and scalability. The use of SBA-15 supported Zr-based catalysts has shown promise in achieving high conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

(7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical reactions.

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties. Its multiple hydroxyl groups make it a candidate for studying interactions with biological molecules.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Research is ongoing to determine its efficacy in treating various diseases and conditions.

Industry

In the industrial sector, this compound is considered for its potential use in the synthesis of advanced materials and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of (7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in biological activity and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-hydroxymethylfurfural: A precursor in the synthesis of (7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol.

    2,5-bis(hydroxymethyl)furan: Another compound derived from 5-hydroxymethylfurfural with similar structural features.

Uniqueness

The uniqueness of this compound lies in its spirocyclic structure and multiple hydroxyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

(7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol

InChI

InChI=1S/C10H16O5/c11-5-6-7(12)8(13)9(14)10(15-6)3-1-2-4-10/h1-2,6-9,11-14H,3-5H2/t6-,7-,8+,9+/m1/s1

InChI Key

LDRDDMHUMLNCJG-HXFLIBJXSA-N

Isomeric SMILES

C1C=CCC12[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1C=CCC12C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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